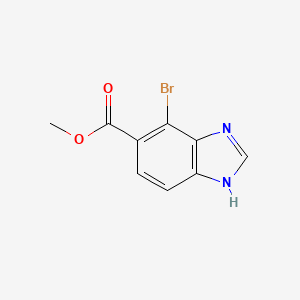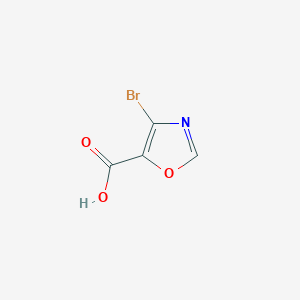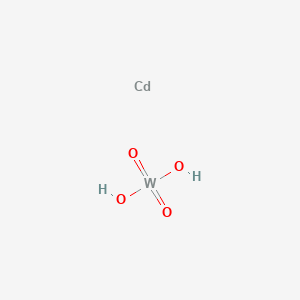
Tungstic acid cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungstic acid cadmium is a compound that combines the properties of tungstic acid and cadmium. Tungstic acid, also known as tungstic(VI) acid, is a hydrated form of tungsten trioxide (WO₃·H₂O). Cadmium, a transition metal, is known for its applications in batteries, pigments, and coatings. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid cadmium typically involves the reaction of cadmium salts with tungstic acid. One common method is the precipitation reaction, where cadmium nitrate (Cd(NO₃)₂) is reacted with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale precipitation methods, followed by filtration, washing, and drying processes. The purity of the starting materials and the control of reaction parameters are crucial to obtaining a high-quality product. Advanced techniques such as hydrothermal synthesis and sol-gel methods may also be employed to enhance the properties of the compound.
Chemical Reactions Analysis
Types of Reactions: Tungstic acid cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of tungsten and cadmium.
Reduction: Reduction reactions may lead to the formation of lower oxidation states or elemental forms of the constituent elements.
Substitution: Substitution reactions can occur with other metal ions, leading to the formation of different tungstate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Various metal salts such as zinc sulfate (ZnSO₄), copper chloride (CuCl₂)
Major Products Formed: The major products formed from these reactions include various tungstate compounds, cadmium oxides, and elemental tungsten and cadmium, depending on the reaction conditions.
Scientific Research Applications
Tungstic acid cadmium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in microscopy.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as coatings, pigments, and electronic components.
Mechanism of Action
The mechanism of action of tungstic acid cadmium involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons, enhancing the rate of chemical reactions. In biological systems, this compound may interact with cellular components, leading to oxidative stress or disruption of cellular processes. The specific pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Tungstic Acid (H₂WO₄): A precursor to various tungsten compounds, known for its catalytic properties.
Cadmium Oxide (CdO): Used in batteries, pigments, and coatings, with distinct electronic properties.
Ammonium Paratungstate ((NH₄)₁₀(H₂W₁₂O₄₂)·4H₂O): A key intermediate in the production of tungsten metal and its compounds.
Comparison: Tungstic acid cadmium combines the properties of tungstic acid and cadmium, resulting in a compound with unique catalytic and electronic properties. Unlike tungstic acid, which primarily serves as a catalyst, this compound also exhibits the electronic characteristics of cadmium, making it suitable for applications in electronic materials and devices. Compared to cadmium oxide, this compound offers enhanced catalytic activity and stability, broadening its range of applications.
Properties
Molecular Formula |
CdH2O4W |
|---|---|
Molecular Weight |
362.27 g/mol |
IUPAC Name |
cadmium;dihydroxy(dioxo)tungsten |
InChI |
InChI=1S/Cd.2H2O.2O.W/h;2*1H2;;;/q;;;;;+2/p-2 |
InChI Key |
QRQLLTWSVBMODD-UHFFFAOYSA-L |
Canonical SMILES |
O[W](=O)(=O)O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)
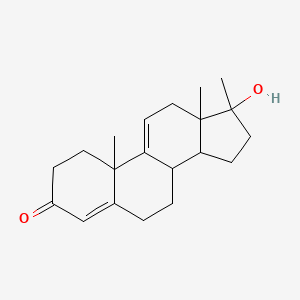
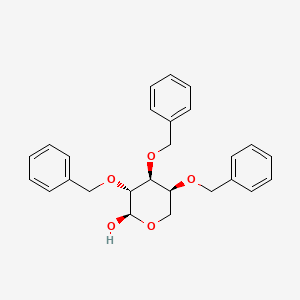
![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
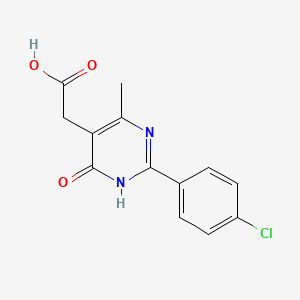
![5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12507743.png)
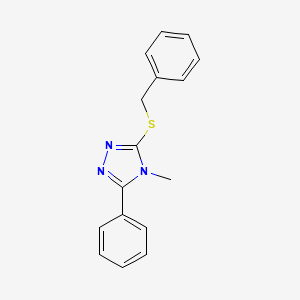
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507750.png)
